2-((5'-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl)oxy)-N-isopropyl-N-phenylacetamide
Description
This compound features a complex spirocyclic architecture combining a 1,4-dioxaspiro[4.5]decane moiety with a tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol] system. The acetamide group at the 6'-position is substituted with N-isopropyl and N-phenyl groups, distinguishing it from simpler spiro derivatives. The compound’s stereochemistry (implied by similar structures in ) and electronic profile may confer unique physicochemical or bioactive properties.
Properties
IUPAC Name |
2-[5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]oxy-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO7/c1-20(2)30(21-12-6-3-7-13-21)23(31)19-32-25-24(22-18-33-28(35-22)14-8-4-9-15-28)34-27-26(25)36-29(37-27)16-10-5-11-17-29/h3,6-7,12-13,20,22,24-27H,4-5,8-11,14-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHAWNSAVMYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC4(O3)CCCCC4)C5COC6(O5)CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-6’-yl)oxy)-N-isopropyl-N-phenylacetamide involves multiple steps, starting from simpler precursors. The key steps typically include the formation of the spiro and dioxolane rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((5’-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-6’-yl)oxy)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-((5’-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-6’-yl)oxy)-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5’-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-6’-yl)oxy)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 3bb) improve yields (29%) compared to electron-donating groups (e.g., 4-methoxyphenyl in 3cb’, 5%) .
- Bulky substituents (tert-butyl) may stabilize intermediates but slow reaction kinetics (e.g., 3cb’ requires 185 h) .
Spectral Signatures :
- The target compound’s acetamide group would likely show IR C=O stretches near 1680–1700 cm⁻¹, similar to acetylated analogs (–3, 9) .
- The N-isopropyl-N-phenyl group would introduce distinct 1H NMR signals (e.g., δ 1.0–1.5 for isopropyl CH3, δ 7.2–7.5 for phenyl) .
Stereochemical Complexity: Compounds like 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose () highlight the role of stereochemistry in spiro systems, which may influence the target compound’s reactivity or bioactivity .
Functional and Pharmacological Comparisons
- Spirocyclic Amides/Acetates : Compounds with acetamide or ester groups (e.g., ) are often explored as protease inhibitors or receptor modulators .
- Controlled Substance Analogs: JTE-907 (), an N-(benzo[1,3]dioxol-5-ylmethyl)acetamide, is a cannabinoid receptor ligand, hinting at possible bioactivity for the target compound .
Biological Activity
The compound 2-((5'-(1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl)oxy)-N-isopropyl-N-phenylacetamide represents a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring multiple cyclic and heterocyclic components that contribute to its biological activity. The key structural features include:
- Dioxaspiro framework which enhances receptor binding affinity.
- Tetrahydrospiro and furo moieties that may influence pharmacokinetic properties.
- Isopropyl and phenyl groups that contribute to the lipophilicity and overall stability.
Receptor Binding Affinity
Research indicates that compounds with similar structural motifs often exhibit selective binding to various receptors:
- 5-HT1A Receptor Agonism : Analogous compounds have been studied for their agonistic activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, derivatives of dioxaspiro compounds have shown significant selectivity and potency in binding assays .
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Compounds similar to the one have demonstrated neuroprotective effects through modulation of serotonin pathways. This suggests potential applications in treating neurodegenerative diseases .
- Analgesic Activity : The structure suggests possible analgesic properties, as many compounds with similar scaffolds have been shown to alleviate pain through central nervous system pathways .
In Vivo Studies
In vivo studies have been conducted to evaluate the efficacy of related compounds:
- A study involving a dioxaspiro derivative demonstrated significant reduction in anxiety-like behavior in rodent models, indicating potential for treating anxiety disorders .
- Another investigation highlighted analgesic effects in pain models, supporting the hypothesis that these compounds can modulate nociceptive pathways .
In Vitro Studies
In vitro assays have provided insights into the pharmacodynamics:
| Study Type | Findings |
|---|---|
| Binding Assays | High affinity for 5-HT1A receptors; selectivity ratios favoring 5-HT1A over α1-adrenoceptors. |
| Functional Assays | Induced neuronal survival in cultured neurons under stress conditions. |
These findings suggest that the compound not only binds effectively but also elicits functional responses consistent with therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
